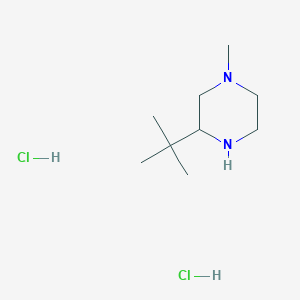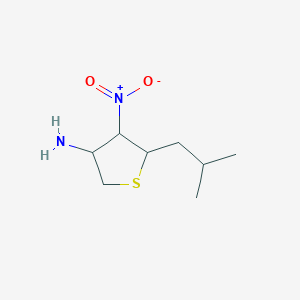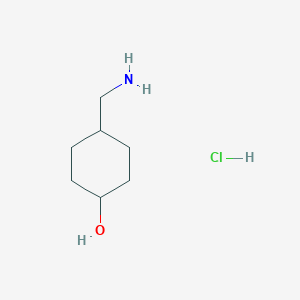
3-Tert-butyl-1-methylpiperazine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Tert-butyl-1-methylpiperazine;dihydrochloride” likely refers to a compound that contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The “3-Tert-butyl” part suggests a tert-butyl group (a central carbon atom attached to three methyl groups) attached to the third position of the piperazine ring. The “1-methyl” part indicates a methyl group attached to the first position of the piperazine ring. The “dihydrochloride” likely means that the compound forms a salt with two chloride ions .
Molecular Structure Analysis
The molecular structure of this compound would likely show a piperazine ring with a tert-butyl group attached to one nitrogen atom and a methyl group attached to the other. The presence of two chloride ions would indicate that the compound forms a salt .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties would depend on the exact structure of the compound .Wissenschaftliche Forschungsanwendungen
Ionic Liquid Gel Polymer Electrolytes (ILGPEs)
Ionic liquid gel polymer electrolytes (ILGPEs) are experiencing a renaissance as promising electrolytes for electrochemical devices. However, their inherent limitations in electrochemical properties have hindered widespread applications. To address this, gel polymer electrolytes (GPEs) have been introduced. In the case of 3-Tert-butyl-1-methylpiperazine dihydrochloride, it has been assessed in poly(vinylidene fluoride-hexafluoropropylene) (PVDF-HFP) to form ILGPEs. The relationship between the ionic liquid [BMIM][BF₄] and dielectric properties at different weight ratios and temperatures was investigated. The results revealed that [BMIM][BF₄] facilitates fast conduction, reduces crystallinity, lowers the glass transition temperature of the polymer, and enhances ionic conductivity. Additionally, ILGPE samples exhibit high thermal stability up to 300 °C and good electrochemical stability (4.2 V), making them suitable for use in electrochemical devices .
Nano-TiO₂ Modification and Polymerization Initiation
3-Tert-butyl-1-methylpiperazine dihydrochloride has been applied to modify nano-TiO₂ and initiate polymerization. The product structures resulting from nano-TiO₂ modification and polymerization initiation were verified using XPS and FT-IR techniques .
Extractive Desulfurization of Liquid Fuel
The ionic liquid 1-butyl-3-methylimidazolium thiocyanate ([BMIM]SCN) has been explored for extractive desulfurization of liquid fuel. Molecular confirmation of synthesized [BMIM]SCN was achieved through FTIR, 1H-NMR, and C-NMR analyses. Additionally, thermal, conductivity, moisture content, viscosity, and solubility properties of [BMIM]SCN were investigated .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-tert-butyl-1-methylpiperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-9(2,3)8-7-11(4)6-5-10-8;;/h8,10H,5-7H2,1-4H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMRHGACYVZAEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CN(CCN1)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butyl-1-methylpiperazine;dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{4-[(2-Chlorophenyl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B2822905.png)


![N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2822910.png)



![1-[(4-chlorophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2822916.png)
![phenyl (2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)carbamate](/img/structure/B2822917.png)




![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2822928.png)